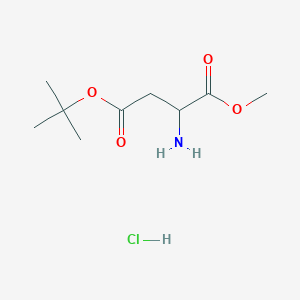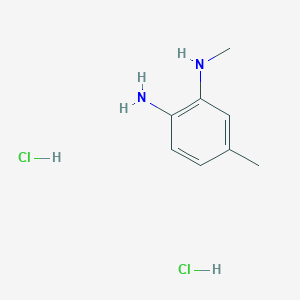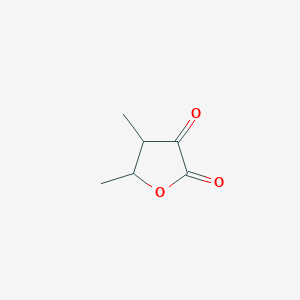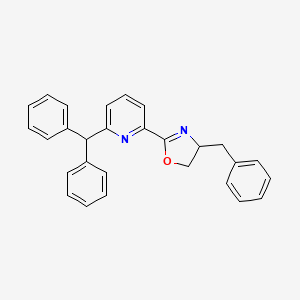![molecular formula C22H34Br2N2O3 B12510416 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B12510416.png)
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of bromine atoms and octyloxy groups attached to a benzo[c][1,2,5]oxadiazole core. This compound is of interest due to its potential use in organic electronics, photovoltaics, and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzo[c][1,2,5]oxadiazole derivative followed by the introduction of octyloxy groups through etherification reactions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and potassium carbonate as a base in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems useful in organic electronics.
Aplicaciones Científicas De Investigación
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into donor-acceptor type conjugated polymers for use in solar cells.
Nanomaterials: Studied for its self-assembly properties on surfaces, which can be useful in nanotechnology and materials science.
Chemical Sensors: Potential use in the development of sensors due to its electronic properties.
Mecanismo De Acción
The mechanism by which 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and octyloxy groups influences the compound’s electron distribution, making it suitable for use in electronic applications. The molecular targets and pathways involved include interactions with other molecules in organic electronic devices, where it can facilitate charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole: Similar structure but with a sulfur atom instead of an oxygen atom in the oxadiazole ring.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains nitro groups instead of octyloxy groups, leading to different electronic properties.
Uniqueness
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its combination of bromine atoms and octyloxy groups, which provide a balance of electronic and solubility properties. This makes it particularly useful in applications requiring both good electronic performance and processability.
Propiedades
Fórmula molecular |
C22H34Br2N2O3 |
|---|---|
Peso molecular |
534.3 g/mol |
Nombre IUPAC |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C22H34Br2N2O3/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
ACUBGWMGURRCLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C2=NON=C2C(=C1OCCCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)


![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)




![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)



![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)
